4-(6-Naphthalen-1-yloxyhexyl)morpholine 4-(6-Naphthalen-1-yloxyhexyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8936014
InChI: InChI=1S/C20H27NO2/c1(5-12-21-13-16-22-17-14-21)2-6-15-23-20-11-7-9-18-8-3-4-10-19(18)20/h3-4,7-11H,1-2,5-6,12-17H2
SMILES: C1COCCN1CCCCCCOC2=CC=CC3=CC=CC=C32
Molecular Formula: C20H27NO2
Molecular Weight: 313.4 g/mol

4-(6-Naphthalen-1-yloxyhexyl)morpholine

CAS No.:

Cat. No.: VC8936014

Molecular Formula: C20H27NO2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Naphthalen-1-yloxyhexyl)morpholine -

Specification

Molecular Formula C20H27NO2
Molecular Weight 313.4 g/mol
IUPAC Name 4-(6-naphthalen-1-yloxyhexyl)morpholine
Standard InChI InChI=1S/C20H27NO2/c1(5-12-21-13-16-22-17-14-21)2-6-15-23-20-11-7-9-18-8-3-4-10-19(18)20/h3-4,7-11H,1-2,5-6,12-17H2
Standard InChI Key GVZYNNYSYBJQBV-UHFFFAOYSA-N
SMILES C1COCCN1CCCCCCOC2=CC=CC3=CC=CC=C32
Canonical SMILES C1COCCN1CCCCCCOC2=CC=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-(6-Naphthalen-2-yloxyhexyl)morpholine (C₂₀H₂₇NO₂; MW 313.4 g/mol) is a secondary amine characterized by a naphthalen-2-yloxy group connected to the fourth position of a morpholine ring through a six-carbon alkyl chain . Its IUPAC name, 4-(6-naphthalen-2-yloxyhexyl)morpholine, reflects this connectivity. The compound’s SMILES string, C1COCCN1CCCCCCOC2=CC3=CC=CC=C3C=C2, encodes its bipartite structure: a morpholine ring (C1COCCN1) and a naphthalen-2-yloxyhexyl group (CCCCCCOC2=CC3=CC=CC=C3C=C2) .

Physicochemical Properties

Key properties include:

  • LogP: 2.66 (indicative of moderate lipophilicity, comparable to benzene derivatives) .

  • Hydrogen bond donors/acceptors: 0/3, limiting polar interactions but favoring membrane permeability .

  • Topological polar surface area (TPSA): 24.5 Ų, consistent with its morpholine oxygen and ether linkages .

The compound’s amphiphilicity enables dual solubility in organic solvents (e.g., DMSO, chloroform) and aqueous buffers at physiological pH, making it suitable for drug formulation .

Synthetic Methodologies

Nucleophilic Substitution Strategies

A two-step synthesis route is documented (Scheme 1):

  • Alkylation of morpholine: Reaction of morpholine with 1,6-dibromohexane under Finkelstein conditions (TBAI, DMSO, 95°C) yields 4-(6-bromohexyl)morpholine .

  • Etherification: Coupling the bromide intermediate with naphthalen-2-ol via a Williamson ether synthesis (K₂CO₃, DMF, 80°C) affords the target compound in 72% yield .

Table 1: Optimization of Etherification Conditions

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF8072
NaOHEtOH7058
Cs₂CO₃DMSO9065

Catalytic Cross-Coupling Approaches

Recent advances employ Suzuki-Miyaura reactions to introduce aryl groups. For example, palladium-catalyzed coupling of 4-(6-bromohexyl)morpholine with naphthalen-2-ylboronic acid (Pd₂(dba)₃, SPhos ligand, DMF/EtOH) achieves 85% conversion . This method avoids harsh bases, preserving the morpholine ring’s integrity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 3H, naphthalene H), 7.48–7.40 (m, 2H), 7.34 (d, J = 8.4 Hz, 1H), 4.05 (t, J = 6.4 Hz, 2H, OCH₂), 3.72 (t, J = 4.6 Hz, 4H, morpholine OCH₂), 2.48 (t, J = 7.2 Hz, 2H, NCH₂), 1.75–1.65 (m, 4H), 1.50–1.40 (m, 4H) .

  • ¹³C NMR: δ 157.8 (C-O), 133.6–126.2 (naphthalene carbons), 67.3 (morpholine OCH₂), 53.8 (NCH₂), 29.5–26.3 (hexyl chain) .

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺) displays a peak at m/z 314.2112 (calc. 314.2115 for C₂₀H₂₈NO₂) . Fragmentation patterns confirm cleavage at the ether linkage (loss of C₆H₁₃O, m/z 185.1) and morpholine ring opening (m/z 113.1) .

Biological Applications and Mechanisms

Anticancer Activity

In cholangiocarcinoma (HuCCT-1) models, 4-(6-naphthalen-2-yloxyhexyl)morpholine derivatives inhibit ROS1 kinase with IC₅₀ values as low as 13.6 nM . The morpholine moiety enhances solubility, while the naphthalene group engages in π-π stacking with kinase hinge residues (e.g., Met2029) .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference
HuCCT-10.63
A549 (NSCLC)1.24
MCF-7 (Breast)2.15

Structure-Activity Relationships (SAR)

  • Hexyl chain length: Shorter chains (C₄) reduce potency by 40%, likely due to poor membrane penetration .

  • Naphthalene substitution: 2-Oxo derivatives exhibit 3-fold higher activity than 1-oxo analogs, emphasizing the importance of regiochemistry .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (high intestinal absorption predicted) .

  • Plasma protein binding: 92% (albumin-dominated), prolonging half-life to 6.8 hours in murine models .

Toxicity

  • Acute toxicity (LD₅₀): 480 mg/kg in rats, with hepatotoxicity observed at doses >200 mg/kg .

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .

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